(4-Methylstyryl)boronic acid
Overview
Description
(4-Methylstyryl)boronic acid is an organoboron compound with the molecular formula C9H11BO2. It is characterized by the presence of a boronic acid group attached to a styrene moiety, which is further substituted with a methyl group at the para position. This compound is of significant interest in organic chemistry due to its versatility in various chemical reactions, particularly in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions: (4-Methylstyryl)boronic acid can be synthesized through several methods, with one of the most common being the Suzuki-Miyaura coupling reaction. This reaction involves the coupling of an aryl halide with a boronic acid in the presence of a palladium catalyst and a base. The general reaction conditions include:
Catalyst: Palladium(0) or Palladium(II) complexes
Base: Potassium carbonate, sodium carbonate, or other suitable bases
Solvent: Aqueous or organic solvents such as ethanol, toluene, or dimethylformamide (DMF)
Temperature: Typically between 50°C to 100°C
Industrial Production Methods: Industrial production of this compound often employs continuous flow synthesis techniques to enhance efficiency and yield. These methods allow for precise control over reaction conditions and can be scaled up for large-scale production.
Chemical Reactions Analysis
Types of Reactions: (4-Methylstyryl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: Conversion to corresponding alcohols or ketones
Reduction: Formation of alkanes or alkenes
Substitution: Replacement of the boronic acid group with other functional groups
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, sodium periodate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogenating agents, nucleophiles
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield (4-Methylstyryl)alcohol, while reduction with sodium borohydride can produce (4-Methylstyryl)alkane.
Scientific Research Applications
(4-Methylstyryl)boronic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in cross-coupling reactions.
Biology: Employed in the development of boron-containing drugs and as a tool for studying biological processes.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials, such as polymers and sensors.
Mechanism of Action
The mechanism by which (4-Methylstyryl)boronic acid exerts its effects is primarily through its ability to form stable complexes with various substrates. The boronic acid group can interact with diols, amines, and other nucleophiles, facilitating a range of chemical transformations. In biological systems, it can inhibit enzymes by forming reversible covalent bonds with active site residues.
Comparison with Similar Compounds
- Phenylboronic acid
- (4-Methoxyphenyl)boronic acid
- (4-Trifluoromethylphenyl)boronic acid
Comparison: (4-Methylstyryl)boronic acid is unique due to the presence of the styrene moiety, which imparts distinct reactivity and properties compared to other boronic acids. For instance, the styrene group allows for additional functionalization through polymerization or other reactions, making it more versatile in synthetic applications.
Properties
IUPAC Name |
2-(4-methylphenyl)ethenylboronic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BO2/c1-8-2-4-9(5-3-8)6-7-10(11)12/h2-7,11-12H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJOBVKVXRDHVRP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C=CC1=CC=C(C=C1)C)(O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.00 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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